molecular formula C18H16ClFN2O3 B2568911 N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide CAS No. 1396746-94-3

N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide

Cat. No.: B2568911
CAS No.: 1396746-94-3
M. Wt: 362.79
InChI Key: BOFXJTFKMPOFBT-UHFFFAOYSA-N
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Description

To be determined. Current search results do not provide the specific research applications, mechanism of action, or scientific context for N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide. A detailed description of its main research value and comprehensive explanation for scientists will be provided once this information becomes available.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c19-14-9-12(5-6-15(14)20)22-17(24)16(23)21-10-18(25)8-7-11-3-1-2-4-13(11)18/h1-6,9,25H,7-8,10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFXJTFKMPOFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the 3-chloro-4-fluoroaniline, which is then reacted with an appropriate aldehyde to form an imine intermediate. This intermediate is subsequently reduced to form the corresponding amine. The final step involves the reaction of this amine with an indene derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide exhibit significant anticancer properties. They have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies on related compounds have shown that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines .

Neurological Research

This compound has potential applications in neurological studies, particularly in understanding the mechanisms of neurodegenerative diseases. Its structural analogs have been evaluated for their effects on neurotransmitter systems, suggesting that they may influence dopamine pathways critical in conditions like Parkinson's disease .

G Protein-Coupled Receptor Modulation

The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes and are primary targets for drug development. Research on similar compounds has demonstrated their ability to affect calcium ion signaling pathways through GPCR activation, indicating a potential role in treating disorders linked to GPCR dysregulation .

Case Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of derivatives based on the structure of this compound. The results showed that certain modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Neuroprotective Properties

In another investigation, researchers explored the neuroprotective effects of compounds related to this compound in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, presenting a promising avenue for therapeutic intervention in neurodegenerative diseases.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of tumor growth and induction of apoptosis in cancer cells
Neurological ResearchInfluence on neurotransmitter systems relevant to neurodegenerative diseases
GPCR ModulationPotential modulation of GPCR pathways affecting physiological processes

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of N-(substituted phenyl)-N'-(indenyl/dihydroindenyl-methyl)ethanediamides. Key analogs and their structural differences are summarized below:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Notable Features Source
Target Compound R1: 3-chloro-4-fluorophenyl; R2: 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl C₁₈H₁₆ClFN₂O₃ 368.79 Hydroxy group for H-bonding; chloro-fluoro para-substitution [Hypothetical, based on ]
0LL (PDB: 4DKP) R1: 4-chloro-3-fluorophenyl; R2: (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl C₁₇H₁₅ClFN₃O₂ 367.77 Amino group enhances solubility; stereospecific binding
0LJ (PDB: 4DKR) R1: 4-chloro-3-fluorophenyl; R2: (1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl C₁₈H₁₇ClFN₄O₂ 394.81 Carbamimidamido group increases basicity; likely improved enzyme affinity
Compound 0M5 R1: 4-chloro-3-fluorophenyl; R2: [(3R)-1-cyclopropylpyrrolidin-3-yl]methyl C₁₆H₁₉ClFN₃O₂ 347.79 Cyclopropyl-pyrrolidine enhances lipophilicity; potential CNS penetration
N'-(3-chloro-4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide R1: 3-chloro-4-fluorophenyl; R2: morpholine-thiane hybrid C₁₈H₂₃ClFN₃O₃S 415.91 Sulfur and morpholine improve metabolic stability

Key Research Findings

  • Structure-Activity Relationships (SAR): Chloro-fluoro substitution on the phenyl ring is conserved across analogs, suggesting its necessity for target engagement . Polar substituents (e.g., hydroxy, amino) on the indenyl group correlate with improved enzyme inhibition but may compromise blood-brain barrier penetration .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a chloro and fluorine substituent on the phenyl ring and a hydroxy-substituted indene moiety, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H21ClF N2O. The compound features an ethanediamide backbone, which is crucial for its biological interactions.

PropertyValue
Molecular Weight348.84 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation: It could modulate receptor activity, influencing signaling pathways associated with inflammation or cancer.

Pharmacological Studies

Recent pharmacological studies have highlighted the efficacy of this compound in various models:

Case Study 1: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity against various cancer types. The compound showed IC50 values in the low micromolar range, indicating potent anticancer properties.

Case Study 2: Anti-inflammatory Effects

Research has indicated that this compound can reduce pro-inflammatory cytokines in macrophage models, suggesting potential use in treating inflammatory diseases.

Safety and Toxicity Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are needed to fully elucidate its toxicity mechanisms and long-term effects.

Q & A

Q. How can researchers optimize the synthesis of N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide to improve yield and purity?

Methodological Answer:

  • Step 1: Use stoichiometric control (e.g., 1:1.2 molar ratio of amine to acyl chloride) to minimize side reactions.
  • Step 2: Employ reflux conditions in anhydrous solvents (e.g., dichloromethane or THF) under inert gas (N₂/Ar) to enhance reaction efficiency.
  • Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or methanol .
  • Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>98%) and ¹H/¹³C NMR spectral consistency .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz) to verify substituent positions and confirm the absence of unreacted intermediates.
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to validate the molecular ion [M+H]⁺ and fragment patterns.
  • UV-Vis Spectroscopy: Analyze λmax in methanol to identify conjugated systems (e.g., aromatic rings, amide bonds) .
  • Cross-Validation: Compare spectral data with computational predictions (e.g., Gaussian 16) for consistency .

Q. How can computational modeling predict the compound’s physicochemical properties?

Methodological Answer:

  • Software: Use Gaussian 16 or Schrödinger Suite for DFT calculations to optimize geometry and compute dipole moments, HOMO-LUMO gaps, and electrostatic potential maps.
  • Descriptors: Calculate logP (octanol-water partition coefficient) using Molinspiration or ACD/Labs to assess lipophilicity.
  • Solubility Prediction: Employ COSMO-RS models to estimate aqueous solubility .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound via X-ray crystallography, and how can they be addressed?

Methodological Answer:

  • Challenge 1: Twinning or disorder in the hydroxy-indenyl group.
    • Solution: Collect high-resolution data (≤0.8 Å) at low temperature (100 K) and refine using SHELXL with TWIN/BASF commands .
  • Challenge 2: Weak diffraction due to flexible substituents.
    • Solution: Co-crystallize with heavy atoms (e.g., PtCl₄) or use synchrotron radiation .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Methodological Answer:

  • Step 1: Synthesize analogs by replacing the 3-chloro-4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Step 2: Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computed descriptors (e.g., polar surface area, logD).
  • Step 3: Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins .

Q. How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Triangulation: Cross-validate NMR peaks with 2D techniques (COSY, HSQC, HMBC) to confirm connectivity.
  • Alternative Explanations: If mass spectral fragments deviate from expectations, consider isotopic labeling (e.g., deuterated solvents) or MALDI-TOF for clarity .
  • Reproducibility: Repeat synthesis and characterization under standardized conditions to rule out experimental error .

Q. What methodologies assess the compound’s solubility and bioavailability for pharmacological applications?

Methodological Answer:

  • In Vitro Solubility: Use shake-flask method (pH 1.2–7.4 buffers) with HPLC quantification.
  • Permeability: Conduct Caco-2 cell assays or PAMPA to predict intestinal absorption.
  • Formulation Strategies: Employ nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How can metabolic pathways of this compound be elucidated in preclinical studies?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS.
  • Stable Isotope Tracing: Use ¹³C/²H-labeled analogs to track metabolic transformations.
  • Computational Tools: Predict Phase I/II metabolism using ADMET Predictor or MetaSite .

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